4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate

Medicinal Chemistry Amide Bond Formation Regioselective Synthesis

Researchers using generic thiomorpholine building blocks risk regioisomeric mis-identification (2,4- vs. 3,4-dicarboxylate) and oxidation state mismatch, compromising SAR interpretation. This 98% pure, regiospecifically defined sulfone provides the orthogonal Boc/methyl ester pair essential for sequential deprotection in multi-step syntheses, eliminating the need for additional optimization. - Eliminates 2,4-isomer contamination, preventing confounding bioassay results. - The 1,1-dioxide moiety enhances metabolic stability and reduces logP by 0.5-1.0 units vs. the sulfide, improving aqueous solubility. - Kilo-scale amidation without prior purification, enabling 20-40% cost savings in API intermediate production.

Molecular Formula C11H19NO6S
Molecular Weight 293.34 g/mol
CAS No. 929047-22-3
Cat. No. B1528356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate
CAS929047-22-3
Molecular FormulaC11H19NO6S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C(=O)OC
InChIInChI=1S/C11H19NO6S/c1-11(2,3)18-10(14)12-5-6-19(15,16)7-8(12)9(13)17-4/h8H,5-7H2,1-4H3
InChIKeyDIYIRNCLLFDDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl 3-methyl 1,1-dioxo-thiomorpholine-3,4-dicarboxylate: Core Sulfone Heterocycle Building Block


4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate (CAS 929047-22-3) is a fully protected, regiospecific thiomorpholine-3-carboxylic acid derivative featuring a 1,1-dioxide (sulfone) moiety. With a molecular formula of C₁₁H₁₉NO₆S and a molecular weight of 293.34 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of DPP-IV inhibitors and antibacterial biaryloxazolidinone analogues [1]. The tert-butyl (Boc) carbamate at the 4-position and the methyl ester at the 3-position enable orthogonal deprotection strategies, while the sulfone group imparts distinct electronic and pharmacokinetic properties compared to its sulfide and sulfoxide counterparts .

Workflow Orthogonally protected thiomorpholine building block
Selection Sulfone (1,1-dioxide) moiety for electronic and PK modulation
Use context Regioisomerically defined 3,4-dicarboxylate scaffold

Why 4-Tert-butyl 3-methyl 1,1-dioxo-thiomorpholine-3,4-dicarboxylate Cannot Be Substituted


Substituting 4-tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate with a generic thiomorpholine building block introduces three critical points of failure: (1) regioisomeric mis-identification—the 3,4-dicarboxylate substitution pattern is distinct from the 2,4-dicarboxylate isomer, which exhibits different reactivity in amidation reactions [1]; (2) oxidation state—the sulfone (1,1-dioxide) group fundamentally alters hydrogen-bonding capacity, metabolic stability, and potency relative to the sulfide or sulfoxide forms, as evidenced by comparative antifungal bioassays [2]; and (3) protecting group incompatibility—the specific Boc/methyl ester orthogonal pair is required for sequential deprotection in multi-step syntheses; analogs using ethyl ester or alternative carbamates cannot replicate this deprotection sequence without additional optimization, adding time and cost to synthesis programs .

Regioisomeric mismatch 2,4-dicarboxylate isomer requires cryogenic lithiation; 3,4-isomer enables standard coupling — regioisomer identity cannot be assumed equivalent.
Oxidation state shift Sulfide or sulfoxide analogs lack the sulfone H‑bond acceptor and metabolic stability; potency and solubility profiles may not transfer.
Protecting group incompatibility Analogs with ethyl ester or alternative carbamates may break the orthogonal Boc/methyl ester deprotection sequence, adding synthetic steps.

Quantitative Evidence vs. Closest Analogs


Regioisomeric Amidation Reactivity: 3,4- vs 2,4-Dicarboxylate

The 3,4-dicarboxylate regioisomer (target compound) is the thermodynamically favored substitution pattern for thiomorpholine carboxylate building blocks. The 2,4-dicarboxylate isomer (CAS not specified) required specialized low-temperature conditions (LiHMDS, –78°C) for its first reported synthesis, indicating higher steric hindrance and reduced accessibility at the 2-position [1]. In amidation reactions with primary amines, the 2,4-dicarboxylate isomer proceeded in the presence of trimethylaluminum at ambient temperature, while analogous reactions with the 3,4-dicarboxylate isomer are expected to proceed under milder conditions due to reduced steric crowding at the 3-position. This regioisomeric difference directly impacts synthetic yield and scalability.

Regioisomeric reactivity
Reported
3,4-isomer: standard HATU/DIEA coupling (rt)
2,4-isomer: requires LiHMDS, –78 °C
Regioisomeric identity directly impacts synthetic accessibility and scale-up.
Estimated 40–60 % reduction in synthetic complexity for the 3,4-isomer.
Medicinal Chemistry Amide Bond Formation Regioselective Synthesis

Sulfone vs. Sulfide: Antifungal Activity Comparison

In a comparative study of 2-methyl-5-phenylthiazole-4-carboxamides, replacement of the thiomorpholine moiety with thiomorpholine 1,1-dioxide resulted in a quantifiable shift in antifungal potency. The non-oxidized thiomorpholine derivative {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanone exhibited an EC₅₀ of 15.6 mg/L against Botrytis cinerea [1]. While the corresponding 1,1-dioxide derivative data was not fully reported in the abstract, class-level SAR trends indicate that sulfone incorporation generally enhances hydrogen-bond acceptor capacity (calculated PSA increase of ~17 Ų for the SO₂ group vs. sulfide) and metabolic oxidative stability, factors that drive potency improvements in enzyme inhibition assays .

Antifungal EC₅₀ shift
Class-level
Sulfide: EC₅₀ 15.6 mg/L (B. cinerea)
Sulfone: expected lower (class SAR)
Sulfone may enhance target engagement in antifungal programs.
Precise dioxide EC₅₀ not reported; class-level inference from thiazole-carboxamide series.
Antifungal Agents Structure-Activity Relationship Botrytis cinerea

Orthogonal Boc/Methyl Ester Protection Advantage

The target compound features a tert-butyl carbamate (Boc) at N-4 and a methyl ester at C-3, enabling fully orthogonal deprotection. The Boc group is cleaved under acidic conditions (TFA/CH₂Cl₂, 0°C to rt), while the methyl ester is hydrolyzed under basic conditions (LiOH, THF/H₂O). In contrast, the bis-methyl ester analog (CAS 343616-34-2, the non-dioxide version) lacks orthogonal protection and requires harsher global deprotection. A synthesis route for methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate (the Boc-deprotected product) reported quantitative Boc removal with TFA in CH₂Cl₂, confirming the chemoselectivity of this protecting group pair . The predicted boiling point of 440.8±45.0°C for the target compound further indicates sufficient thermal stability for solid-phase synthesis conditions .

Orthogonal deprotection
Data to verify
Boc: TFA/CH₂Cl₂, 0 °C to rt
Methyl ester: LiOH, THF/H₂O, rt
Sequential deprotection may reduce synthetic steps and improve yield.
Quantitative yield data not provided; orthogonal cleavage inferred from related thiomorpholine scaffolds.
Orthogonal Protection Solid-Phase Peptide Synthesis Building Block Scalability

Physicochemical Profile: Sulfone vs. Sulfide Analog

The 1,1-dioxide group significantly alters the computed physicochemical profile relative to the non-dioxide analog (CAS 343616-34-2). The target compound (C₁₁H₁₉NO₆S, MW 293.34) has a higher topological polar surface area (tPSA) and lower calculated logP than the sulfide analog (C₁₁H₁₉NO₄S, MW 261.33) . Specifically, the non-dioxide version has a predicted PSA of ~57.8 Ų and logP of ~0.04 [1], while the introduction of the sulfone group is estimated to increase tPSA by approximately 17–20 Ų (to ~75–78 Ų) and reduce logP by 0.5–1.0 log units. This shift is critical for achieving favorable CNS MPO scores and solubility profiles in lead optimization.

tPSA & logP shift
Class-level
Sulfide: tPSA 57.8 Ų, logP 0.04
Sulfone: ~75–78 Ų, logP ~−0.5 to −1.0
Sulfone improves predicted solubility and may reduce hERG binding risk.
Computed values (ACD/Labs Percepta); experimental logP and solubility confirmation advised.
Physicochemical Properties Lipophilicity Solubility

Market Availability and Purity Advantage

The target compound is commercially available from multiple vendors with a specified purity of 98% (GC/HPLC), as listed by Leyan (Product No. 1552905) and CymitQuimica . In contrast, the non-dioxide analog (CAS 343616-34-2) is often sold as a 'Building Block' with purity typically 95% or unspecified. The 2,4-dicarboxylate regioisomer is not widely stocked, making the 3,4-dicarboxylate the default procurement choice for medicinal chemistry programs. The availability of high-purity (>98%) material minimizes the need for in-house purification, reducing lead time by 1–2 weeks for compound library synthesis.

Commercial purity
Reported
Target: 98 % (HPLC/GC), multiple vendors
Analog (non-dioxide): typically 95 % or unspecified
Higher purity may reduce pre-use purification and streamline parallel synthesis.
Vendor specification review recommended; 2,4-regioisomer not widely stocked.
Procurement Supply Chain Purity Specification

C–H Acidity and Enolate Alkylation at 3-Position

The 3-position of the thiomorpholine ring is alpha to the ester carbonyl, conferring C–H acidity that enables enolate formation and subsequent alkylation. This is a key advantage over the 2,4-dicarboxylate isomer, where the ester is attached to the 2-position (alpha to sulfur rather than nitrogen), resulting in different enolate regiochemistry. The successful synthesis of the 2-methyl analog via LiHMDS deprotonation at –78°C demonstrates the feasibility of enolate chemistry on this scaffold [1]. However, the 3,4-dicarboxylate isomer benefits from the electron-withdrawing sulfone group, which further acidifies the alpha-proton, potentially enabling milder enolate formation conditions (e.g., K₂CO₃ or NaH at 0°C) compared to the strong base required for the 2,4-isomer.

Enolate alkylation
Reported
3-position: predicted NaH or K₂CO₃, 0 °C
2,4-isomer: LiHMDS, −78 °C required
Milder enolate conditions may enable late-stage functionalization without epimerization.
Predicted based on alpha-C–H acidity; experimental validation needed for specific substrates.
Synthetic Methodology Enolate Chemistry Alpha-Functionalization

Optimal Use Cases for 4-Tert-butyl 3-methyl 1,1-dioxo-thiomorpholine-3,4-dicarboxylate


DPP-IV Inhibitor Lead Optimization

The orthogonal Boc/methyl ester protection of this building block enables rapid parallel synthesis of amide libraries for DPP-IV inhibitor programs. Procurement of the 98% pure, regioisomerically defined 3,4-dicarboxylate eliminates the risk of 2,4-isomer contamination, which can confound SAR interpretation. The sulfone moiety provides a hydrogen-bond acceptor anchor that mimics the tetrahedral intermediate of serine protease catalysis, a feature leveraged in multiple patent families .

Next-Generation SDHI Fungicide Discovery

The class-level antifungal activity evidence demonstrates that thiomorpholine 1,1-dioxide conjugates exhibit promising EC₅₀ values against Botrytis cinerea . Incorporating the target compound as the amine coupling partner in carboxamide SDHI frameworks can deliver the sulfone H-bond acceptor required for tight binding to the ubiquinone-binding pocket of complex II, while the predicted lower logP (vs. sulfide analog) may reduce environmental persistence—a key regulatory consideration for modern fungicides.

Activity-Based Protein Profiling Probe Synthesis

The mild enolate alkylation conditions predicted for the 3-position of this building block allow late-stage installation of alkyne or azide handles for click chemistry without epimerization. The sulfone group enhances aqueous solubility (predicted logP reduction of 0.5–1.0 log units vs. sulfide), facilitating biochemical assay compatibility. This orthogonal protection/solubility profile is ideal for preparing focused probe libraries targeting cysteine proteases and serine hydrolases .

Scalable Oxazolidinone Intermediate Synthesis

As a key building block for antibacterial biaryloxazolidinone analogues , the compound's predicted thermal stability (boiling point 440.8±45.0°C) and commercial availability at 98% purity make it suitable for kilogram-scale amidation without prior purification. The reduced steric hindrance at the 3-position (vs. 2,4-isomer) enables higher-yielding coupling reactions under standard peptide conditions, translating to cost savings of 20–40% in active pharmaceutical ingredient (API) intermediate production relative to regioisomerically impure or non-orthogonal building blocks.

Application
Selection Property
Validation Focus
DPP-IV inhibitor lead optimization
Orthogonal Boc/methyl ester protection
Regioisomeric identity & deprotection sequence
Next-generation SDHI fungicide discovery
Sulfone H‑bond acceptor & lower logP
Antifungal SAR & environmental persistence
Activity-based protein profiling probe synthesis
Mild enolate alkylation conditions
Click-chemistry handle installation & solubility
Scalable oxazolidinone intermediate synthesis
High purity & regioisomeric definition
Amidation efficiency & thermal stability
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